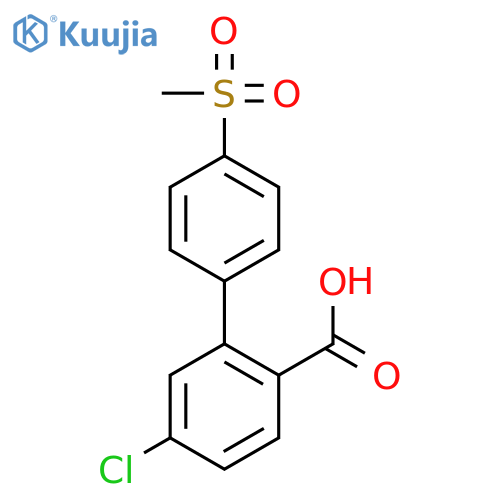Cas no 1261913-58-9 (4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid)
4-クロロ-2-(4-メチルスルホニルフェニル)安息香酸は、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、クロロ基とメチルスルホニル基を有する芳香環を特徴としており、高い反応性と選択性を示します。医薬品や農薬の開発において、キーインターメディエートとしての応用が期待されており、特に生理活性物質の修飾や新規化合物の合成に有用です。安定性に優れ、精製が容易な点も利点であり、研究用途での取り扱いが簡便です。

1261913-58-9 structure
商品名:4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid
CAS番号:1261913-58-9
MF:C14H11ClO4S
メガワット:310.752742052078
MDL:MFCD18322299
CID:2763093
PubChem ID:53228130
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Z3244914930
- 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%
- 1261913-58-9
- 4-CHLORO-2-(4-METHYLSULFONYLPHENYL)BENZOIC ACID
- 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
- MFCD18322299
- DTXSID90691663
- 4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid
-
- MDL: MFCD18322299
- インチ: InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
- InChIKey: LWNMGFSWHYYINS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 310.0066577Da
- どういたいしつりょう: 310.0066577Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 79.8Ų
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329575-5 g |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%; . |
1261913-58-9 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB329575-5g |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid, 95%; . |
1261913-58-9 | 95% | 5g |
€1159.00 | 2025-02-20 |
4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1261913-58-9 (4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261913-58-9)

清らかである:99%
はかる:5g
価格 ($):687.0